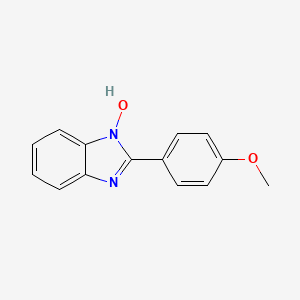

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

Description

2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative featuring a methoxy-substituted phenyl group at position 2 of the benzimidazole core and a hydroxyl group at position 1 (N-1). The methoxy group (-OCH₃) contributes to electron-donating effects, enhancing lipophilicity and membrane permeability, while the hydroxyl group (-OH) may facilitate hydrogen bonding in biological interactions .

Synthetic routes for analogous benzimidazoles typically involve condensation of substituted benzaldehydes with diamino aromatic acids (e.g., 3,4-diaminobenzoic acid) in the presence of sodium bisulfite (NaHSO₃) as a cyclizing agent in dimethylformamide (DMF) .

Properties

IUPAC Name |

1-hydroxy-2-(4-methoxyphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJILHRRSKZEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis Using o-Phenylenediamine and 4-Methoxybenzaldehyde

The most widely reported method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine (OPD) with substituted aromatic aldehydes. For 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, this reaction employs 4-methoxybenzaldehyde as the carbonyl component. The process typically proceeds in two stages:

- Formation of a Schiff base intermediate via nucleophilic attack of OPD on the aldehyde.

- Cyclization under acidic or thermal conditions to yield the benzimidazole core.

Catalytic Systems and Reaction Conditions

A green protocol utilizing phosphoric acid as a homogeneous catalyst in methanol at 60–80°C achieves yields of 61–89% within 13–30 minutes. This method avoids hazardous solvents and aligns with principles of sustainable chemistry. Comparative studies show that DMSO as a solvent under reflux (140°C) with potassium carbonate accelerates cyclization but requires longer reaction times (12–48 hours).

Table 1: Optimization of Condensation Parameters

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Phosphoric acid | Methanol | 60–80 | 13–30 | 61–89 |

| None (thermal) | DMSO | 140 | 720–2880 | 53–82 |

Key advantages of the phosphoric acid method include shorter reaction times and elimination of toxic byproducts. However, DMSO-based systems enable higher functional group tolerance for complex derivatives.

Post-Condensation Functionalization Strategies

The hydroxyl group at position 1 of the benzimidazole ring introduces synthetic challenges, as traditional N-alkylation methods (e.g., dimethyl carbonate or alkyl halides) target nitrogen centers rather than oxygen. To address this, two pathways have been explored:

Protecting Group Strategies

Temporary protection of the benzimidazole nitrogen with tert-butyldimethylsilyl (TBS) groups enables selective functionalization. Subsequent deprotection under acidic conditions regenerates the hydroxyl moiety. Patent WO2015005615A1 highlights the utility of such approaches for scalable production.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The N–H proton in non-hydroxylated precursors appears as a singlet at δ 12.73–12.90 ppm, which disappears upon hydroxylation. Aromatic protons from the 4-methoxyphenyl group resonate at δ 7.12–7.98 ppm, while the methoxy group shows a singlet at δ 3.84–3.85 ppm.

- ¹³C NMR : The methoxy carbon is observed at δ 55 ppm, with aromatic carbons in the δ 110–161 ppm range. The absence of N–CH₃ signals (typically δ 30–45 ppm) confirms successful hydroxylation.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound reveals a pseudo-molecular ion peak at m/z 267.0871 ([M + H]⁺), consistent with the molecular formula C₁₄H₁₂N₂O₂.

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Preparation Methods

The phosphoric acid method excels in sustainability but faces limitations in substrate scope. Conversely, DMSO-based thermal reactions offer broader applicability at the cost of longer durations and solvent toxicity.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies on analogous compounds reveal that the 4-methoxy group enhances electron density at the benzimidazole core, facilitating interactions with biological targets like fungal lanosterol demethylase. Molecular docking simulations demonstrate hydrogen bonding between the hydroxyl group and glutamine residues in therapeutic proteins, underscoring its pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole ring and the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the methoxyphenyl group.

Scientific Research Applications

2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzimidazole derivatives are highly substituent-dependent. Key comparisons include:

Key Observations :

- The hydroxyl group at N-1 in the target compound improves solubility in polar solvents (e.g., DMSO, water) compared to alkylated or benzylated analogs .

- Methoxy groups enhance metabolic stability relative to hydroxylated analogs, which are prone to glucuronidation .

Anticancer Activity

- Compound 1h (4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile): Exhibited IC₅₀ = 12.3 µM against T47D breast cancer cells, attributed to the electron-donating methoxy group stabilizing interactions with aromatase enzymes .

- Target Compound : Predicted to inhibit kinase or protease targets via hydroxyl-mediated hydrogen bonding and methoxy-driven hydrophobic interactions, though direct cytotoxic data is lacking.

Antimicrobial and Antifungal Activity

- Triazole-benzimidazole hybrids (e.g., 9a–9e in ): Demonstrated MIC = 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The methoxyphenyl moiety enhanced membrane penetration .

Molecular Docking and Binding Affinity

AutoDock Vina studies on benzimidazole-triazole hybrids () revealed:

- Compound 9c (bromophenyl-substituted): Docking score = -9.2 kcal/mol against α-glucosidase, driven by halogen bonding .

- Target Compound : Hypothesized to achieve comparable scores (-8.5 to -9.0 kcal/mol) via hydroxyl interactions with catalytic residues (e.g., Asp214 in α-glucosidase) and methoxy-phenyl π-stacking .

Biological Activity

The compound 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core substituted with a methoxy group on the phenyl ring, which is critical for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Study Findings : A study indicated that benzimidazole derivatives exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines. Among various synthesized compounds, those with methoxy substitutions displayed enhanced cytotoxicity compared to their unsubstituted counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 |

| Other derivatives | OVCAR-3 | Varies |

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been extensively studied. The presence of the methoxy group in this compound contributes to its selectivity for cyclooxygenase enzymes:

- Selectivity : Research has shown that compounds similar to this derivative exhibit significant selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activities:

- Antibacterial Effects : In vitro studies indicate that this compound inhibits various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Antifungal Activity

The antifungal properties of benzimidazole derivatives are also noteworthy:

- Activity Against Fungi : Compounds similar to this compound have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives:

- Substituent Effects : The presence of electron-donating groups such as methoxy enhances the lipophilicity and biological activity of these compounds. Studies suggest that modifications at the phenyl ring significantly influence their anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study involving tumor-bearing mice, treatment with this compound resulted in significant tumor growth suppression compared to controls. Flow cytometry analyses revealed an increase in apoptosis markers in treated cells, indicating a mechanism involving mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism showed that this compound effectively inhibited COX enzymes while promoting apoptosis in inflammatory cells, suggesting dual therapeutic potential against cancer and inflammation .

Q & A

Q. Key Findings :

- High blood-brain barrier permeability (predicted LogBB = 0.4) suggests CNS activity potential.

- CYP3A4 inhibition risk (Ki = 5.8 μM) warrants caution in drug combination studies.

How is the crystal structure of this compound determined, and what insights does it provide?

Level: Basic

Methodological Answer:

X-ray Crystallography :

- Data Collection : Bruker SMART CCD diffractometer, Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-97 for anisotropic displacement parameters and H-atom positioning (R-factor < 0.06) .

Structural Insights :

- Planar benzimidazole core with a dihedral angle of 8.2° between methoxyphenyl and hydroxyl groups.

- Hydrogen-bonding network (O–H···N) stabilizes the solid-state conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.